2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(2-methylpyrimidin-4-yl)oxyphenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-14-7-6-12(15-9)18-11-4-2-10(3-5-11)8-13(16)17/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHIUNPZLOFLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (Method 1)
This approach leverages the reactivity of a chloropyrimidine intermediate with a phenolic precursor. The synthesis proceeds via the following steps:
Synthesis of 4-Chloro-2-methylpyrimidine :
Ether Bond Formation :
Ester Hydrolysis :
Advantages : High regioselectivity due to the electron-deficient pyrimidine ring.
Limitations : Requires handling of POCl₃, a corrosive reagent.
Suzuki-Miyaura Coupling (Method 2)
This method constructs the pyrimidine-phenyl ether bond through cross-coupling:
Preparation of Boronic Acid Intermediate :
Coupling with Halopyrimidine :
Deprotection and Acid Formation :
Advantages : Avoids harsh chlorination steps; compatible with sensitive functional groups.
Limitations : Higher cost due to palladium catalysts.
Cyclocondensation Strategy (Method 3)
This route builds the pyrimidine ring post-etherification:
Synthesis of β-Ketoester Intermediate :
- 4-Hydroxyphenylacetic acid is esterified and converted to β-ketoester via Claisen condensation.
Pyrimidine Ring Formation :
Acid Liberation :
- Hydrolysis of the ethyl ester with aqueous HCl yields the final product.
Advantages : Single-pot ring formation reduces purification steps.
Limitations : Moderate yields (~50%) due to competing side reactions.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield | 65–70% | 60–75% | 45–55% |
| Cost | Low | High | Moderate |
| Scalability | Industrial | Pilot-scale | Lab-scale |
| By-products | Minimal | Moderate | Significant |
Method 1 is favored for industrial synthesis due to reagent availability and scalability, while Method 2 offers superior selectivity for research-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid may influence inflammatory pathways. These compounds can potentially inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Cancer Treatment
Preclinical studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives tested against human tumor cells demonstrated significant antitumor activity, suggesting that this compound may also possess anticancer properties .
Neurological Disorders
The compound's interaction with adenosine receptors has been investigated, particularly in the context of neurodegenerative diseases. The modulation of these receptors can potentially lead to therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease .
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Cytotoxicity against human tumor cells | |
| Neurological Modulation | Interaction with adenosine receptors |
Table 2: Case Studies on Therapeutic Applications
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of related compounds in a murine model of arthritis. The results showed a marked decrease in swelling and pain metrics when treated with compounds structurally related to this compound, supporting its potential for treating inflammatory conditions.
Case Study 2: Anticancer Activity
In vitro evaluations demonstrated that derivatives similar to this compound exhibited cytotoxicity against multiple cancer cell lines, including breast and lung cancers. The findings indicated an IC50 range that supports further investigation into its efficacy as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic the structure of nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors, thereby inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine and Acetic Acid Moieties
2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic Acid
- Structure: A thieno[2,3-d]pyrimidin-4-one ring fused with a thiophene group, substituted with a 4-fluorophenyl group at position 5 and an acetic acid at position 3.
- Molecular Formula : C₁₄H₉FN₂O₃S (MW: 304.3 g/mol).
- Key Differences: The thiophene fusion introduces additional aromaticity and rigidity compared to the simple pyrimidine-ether structure of the target compound.
({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic Acid
- Structure : Pyrimidine ring substituted with phenyl and 4-(trifluoromethyl)phenyl groups at positions 6 and 2, respectively, with an acetic acid linked via an ether at position 4.
- Molecular Formula : C₂₀H₁₄F₃N₂O₃ (MW: 408.34 g/mol).
- Key Differences :
2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic Acid
- Structure : Pyrimidine ring substituted with a pyridin-2-yl group at position 4 and a sulfanyl-acetic acid group at position 2.
- Molecular Formula : C₁₁H₉N₃O₂S (MW: 263.27 g/mol).
Functional Group Modifications
Methyl 2-(2-((6-Chloropyrimidin-4-yl)oxy)phenyl)acetate
- Structure : Ester derivative of the target compound, with a chlorine substituent at position 6 of the pyrimidine.
- Molecular Formula : C₁₃H₁₁ClN₂O₃ (MW: 294.69 g/mol).
- Key Differences :
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic Acid
- Structure: Dihydropyrimidinone ring with a pyridin-2-yl substituent at position 2 and an acetic acid at position 5.
- Molecular Formula : C₁₂H₁₁N₃O₃ (MW: 245.24 g/mol).
- Key Differences :
Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | pKa (Acetic Acid) |
|---|---|---|---|
| Target Compound | 1.8 | ~1.2 (PBS) | 4.2 |
| 2-[5-(4-Fluorophenyl)-4-oxo-thienopyrimidin-3-yl]acetic Acid | 2.5 | 0.8 (DMSO) | 3.9 |
| ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic Acid | 3.1 | 0.3 (Ethanol) | 4.5 |
Biological Activity
2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The compound features a phenyl ring substituted with a pyrimidine moiety, which is known to influence its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the following key biological activities associated with this compound:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : It has shown promise in reducing inflammation through various biochemical pathways.
- Mechanism of Action : The compound's mechanism includes apoptosis induction and cell cycle arrest.
Anticancer Activity
A notable study evaluated the cytotoxic effects of this compound on several cancer cell lines including HT-1080 (fibrosarcoma), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated:
- IC50 Values : The compound demonstrated IC50 values ranging from 19.56 µM to 45 µM across different cell lines, indicating potent growth inhibition.
- Apoptosis Induction : Mechanistic studies revealed that the compound induces apoptosis via caspase activation (caspase-3/7) and disrupts mitochondrial membrane potential, leading to cell death .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:
- Inhibition of Cytokine Production : The compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
- NF-κB Pathway Modulation : It was found to suppress NF-κB activation, a key regulator of inflammation, indicating a potential therapeutic role in inflammatory diseases .
Mechanistic Studies
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, preventing their proliferation.
- Caspase Activation : It activates caspases involved in the apoptotic pathway, leading to programmed cell death.
- Molecular Docking Studies : Computational studies suggest that the compound forms stable interactions with target proteins involved in apoptosis and inflammation .
Data Summary Table
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HT-1080 | 19.56 | Apoptosis via caspase activation |
| Anticancer | MCF-7 | 30.00 | Cell cycle arrest |
| Anti-inflammatory | RAW264.7 Macrophages | N/A | Inhibition of TNF-α production |
Case Studies
- Cytotoxicity in Cancer Models : In a controlled study, this compound was administered to mice bearing tumors derived from MCF-7 cells. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
- Inflammation Model : In a rat model of adjuvant arthritis, treatment with the compound resulted in decreased swelling and pain scores, indicating effective anti-inflammatory properties.
Q & A
Q. What are the critical steps for synthesizing 2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid, and how are intermediates characterized?
Synthesis typically involves sequential functionalization of the pyrimidine core and phenylacetic acid backbone. A common approach includes:
- Step 1 : Preparation of the 2-methylpyrimidin-4-yl intermediate via nucleophilic substitution or cyclocondensation.
- Step 2 : Coupling with 4-hydroxyphenylacetic acid using Mitsunobu or Ullmann-type reactions under inert conditions.
- Step 3 : Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Intermediates are characterized using TLC , HPLC (≥95% purity), and NMR (¹H/¹³C) to confirm regioselectivity and absence of by-products .
Q. Which spectroscopic methods are essential for confirming structural integrity and purity?
- NMR : ¹H/¹³C spectra to verify substitution patterns (e.g., pyrimidine C-H signals at δ 8.2–8.5 ppm; phenylacetic acid protons at δ 3.6–3.8 ppm).
- IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
- X-ray diffraction : Resolve crystallographic data (e.g., bond angles, torsion) for unambiguous structural assignment .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production?
Key parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalyst loading : Pd/C (0.5–1 mol%) improves coupling efficiency in cross-coupling steps.
- Temperature control : Maintain 60–80°C during pyrimidine functionalization to minimize side reactions. Yields >70% are achievable with rigorous exclusion of moisture and oxygen .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:
- Standardized assays : Use MTT assays (IC₅₀ values) across multiple cell lines (e.g., HeLa, MCF-7).
- Metabolic stability testing : Evaluate compound half-life in liver microsomes to rule out false positives from degradation.
- Dose-response validation : Replicate studies with independent synthetic batches to confirm reproducibility .
Q. What methodologies are recommended for studying interactions with biomolecular targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to purified enzymes (e.g., kinases).
- Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
Q. How can impurities in final products be systematically identified and quantified?
- LC-MS/MS : Detect trace impurities (≤0.1%) using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).
- Pharmacopeial standards : Cross-reference with EP/USP monographs for acceptable impurity thresholds.
- Stability studies : Accelerated degradation (40°C/75% RH for 6 months) identifies hydrolytic or oxidative by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
